Ethylhydrazine dihydrochloride

Description

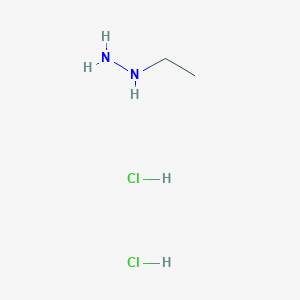

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2ClH/c1-2-4-3;;/h4H,2-3H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIVIXSUYOSPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49540-34-3 | |

| Record name | ethylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of ethylhydrazine (B1196685) dihydrochloride (B599025).

Mass spectrometry provides detailed information about the mass-to-charge ratio of ionized molecules, offering insights into the molecular weight and fragmentation pattern of ethylhydrazine. For the parent compound, ethylhydrazine, Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals characteristic fragmentation patterns. The electron ionization (EI) mass spectrum typically shows a base peak and other significant fragments that are indicative of the ethylhydrazine structure.

Table 1: Experimental GC-MS Data for Ethylhydrazine

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

|---|---|

| 45 | 99.99 |

| 60 | 42.80 |

| 31 | 31.00 |

| 42 | 25.90 |

| 27 | 12.60 |

Source: MassBank of North America

This fragmentation data is vital for the structural confirmation of the ethylhydrazine moiety in its dihydrochloride salt form.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ethylhydrazine dihydrochloride is expected to show characteristic absorption bands for N-H stretching vibrations of the hydrazinium (B103819) ion, C-H stretching from the ethyl group, and N-H bending vibrations. Comparing the spectrum to that of similar compounds, such as hydrazine (B178648) dihydrochloride, can aid in the interpretation of the spectral data.

Chromatographic Techniques

Chromatographic methods are essential for separating ethylhydrazine (B1196685) dihydrochloride (B599025) from complex mixtures and for its quantification.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly effective technique for analyzing volatile hydrazine (B178648) derivatives. However, due to the polar and non-volatile nature of ethylhydrazine dihydrochloride, direct analysis is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound. This often involves reacting the hydrazine functionality with an aldehyde or ketone to form a hydrazone. For instance, acetone can be used as both a solvent and a derivatizing agent for analyzing methylhydrazine, a related compound.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar and non-volatile compounds like this compound. Due to the high polarity of short-chain hydrazines, they often exhibit poor retention on traditional reversed-phase columns. To overcome this, specialized techniques such as hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography, which incorporates a cation-exchange mechanism, can be employed. These methods allow for the effective retention and separation of polar compounds like hydrazine. Detection can be achieved using various detectors, including electrochemical detectors or mass spectrometers, with the latter providing high selectivity and sensitivity.

Electrochemical Analysis

Electrochemical methods offer a sensitive and rapid approach for the detection of hydrazine (B178648) and its derivatives. Techniques such as cyclic voltammetry and amperometry can be used for the quantitative analysis of hydrazine compounds. These methods are based on the electrocatalytic oxidation of the hydrazine functionality at the surface of a modified electrode. The advantages of electrochemical detection include high sensitivity, rapid response times, and relatively low cost.

Challenges in Analytical Characterization

The unique chemical nature of the hydrazine (B178648) functional group presents several challenges in the analytical characterization of compounds like ethylhydrazine (B1196685) dihydrochloride (B599025).

Hydrazine and its derivatives are known to be highly reactive and susceptible to autoxidation, especially in biological or environmental samples. This instability can lead to inaccurate analytical results. To mitigate this, it is crucial to perform the analysis as quickly as possible after sample collection or to stabilize the analyte through immediate derivatization. Furthermore, inconsistent sample handling and processing across different laboratories can contribute to significant variability in analytical results.

As mentioned, many analytical techniques, particularly GC, require a derivatization step to improve the analyte's volatility and thermal stability. While effective, derivatization adds complexity to the analytical workflow, potentially introducing new sources of error. The reaction must be complete and reproducible for accurate quantification. The choice of derivatizing agent is critical; common reagents for hydrazines include 2,4-dinitrophenylhydrazine (DNPH) and various aldehydes.

The core of the analytical difficulty lies in the inherent chemical properties of the hydrazine moiety.

Nucleophilicity and Basicity : Hydrazines are strong nucleophiles and bases. This high reactivity means they can readily react with components of the sample matrix, chromatographic stationary phases, or even solvents, leading to analyte loss or the formation of interfering by-products. This reactivity is exploited in derivatization reactions, such as the Wolff-Kishner reduction, where hydrazones are formed with aldehydes and ketones.

Oxidation Potential : Hydrazines are easily oxidized. This susceptibility to oxidation not only affects sample stability but can also cause issues during analysis, such as degradation in the injector port of a gas chromatograph or interactions with certain types of electrochemical detectors.

Peak Tailing in Chromatography : The basic nature of the hydrazine group can lead to strong interactions with active sites (e.g., residual silanols) on silica-based chromatographic columns, resulting in poor peak shape, or "peak tailing". This can compromise resolution and the accuracy of quantification. Using highly inert columns or adding modifiers to the mobile phase can help to alleviate this issue.

Matrix Interference : The analysis of ethylhydrazine dihydrochloride in complex matrices, such as biological fluids or environmental samples, is particularly challenging. The high reactivity of the hydrazine group can lead to reactions with various matrix components, making selective and accurate quantification difficult without extensive sample cleanup and selective detection methods like tandem mass spectrometry.

Advanced Analytical Characterization Techniques for Ethylhydrazine Dihydrochloride

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is indispensable for elucidating the molecular structure of ethylhydrazine (B1196685) dihydrochloride (B599025). Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the atomic arrangement and the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Hydrazine (B178648) Derivative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of hydrazine derivatives. For ethylhydrazine dihydrochloride, ¹H NMR and ¹³C NMR spectra provide unambiguous evidence of the ethyl group and its connectivity to the hydrazine moiety. In the dihydrochloride salt form, the protons attached to the nitrogen atoms are exchangeable and may appear as broad signals.

The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group) and the protons on the hydrazine nitrogens. The chemical shifts are influenced by the electron-withdrawing effect of the protonated nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| CH₃ (Methyl) | ~1.3 | Triplet | ~7 Hz |

| CH₂ (Methylene) | ~3.2 | Quartet | ~7 Hz |

Similarly, the ¹³C NMR spectrum would display two distinct signals for the methyl and methylene carbons of the ethyl group. The specific chemical shifts provide confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the IR spectrum is dominated by absorptions corresponding to N-H and C-H bonds. The protonation of the nitrogen atoms in the dihydrochloride salt significantly influences the position and appearance of the N-H stretching and bending vibrations.

The spectrum for the closely related hydrazine dihydrochloride shows characteristic broad absorptions for the N-H stretches, which is typical for ammonium salts. nist.govchemicalbook.com Similar features are expected for this compound.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|---|

| N-H | 3200 - 2800 (broad) | Stretching vibrations in the protonated amine (salt) |

| C-H | 2980 - 2850 | Asymmetric and symmetric stretching of methyl and methylene groups |

| N-H | ~1600 - 1500 | Bending vibrations |

Chromatographic Separations and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for accurately assessing its purity. Techniques such as HPLC and GC-MS are commonly employed, often requiring derivatization to improve analytical performance.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like this compound. Due to the high polarity and low UV absorption of simple alkylhydrazines, direct analysis can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable mode for separating such polar compounds. chromforum.org The development of a robust HPLC method is critical for quantifying impurities that may arise during synthesis or degradation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the determination of volatile and semi-volatile trace impurities. gcms.cz Direct GC analysis of this compound is difficult due to its salt form and low volatility. However, the technique is invaluable for detecting trace organic impurities that might be present from the manufacturing process. For the analysis of the hydrazine itself, a derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. researchgate.net

Development of Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization is a chemical modification process used to enhance the analytical properties of a compound for chromatographic analysis. libretexts.orgyoutube.com For hydrazine derivatives, this is often a necessary step to improve volatility for GC analysis or to introduce a chromophore for enhanced UV detection in HPLC. researchgate.net

A common strategy involves reacting the hydrazine with an aldehyde or ketone to form a stable hydrazone. chromforum.org For instance, reacting ethylhydrazine with acetone can produce a volatile derivative suitable for GC-MS analysis, a technique successfully applied to the trace analysis of methylhydrazine. researchgate.netnih.gov Similarly, derivatization with a reagent containing an aromatic ring, such as benzaldehyde, can create a derivative with strong UV absorbance, significantly improving detection limits in HPLC. chromforum.org

Table 3: Common Derivatization Reagents for Hydrazine Analysis

| Reagent | Resulting Derivative | Analytical Technique | Advantage |

|---|---|---|---|

| Acetone | Acetone Ethylhydrazone | GC-MS | Increases volatility and thermal stability. researchgate.netnih.gov |

| Benzaldehyde | Benzaldehyde Ethylhydrazone | HPLC-UV, GC-MS | Introduces a strong UV chromophore; increases molecular weight and improves chromatographic behavior. chromforum.org |

The selection of the derivatization reagent and reaction conditions must be carefully optimized to ensure the reaction is quantitative and reproducible, enabling accurate and reliable analysis of this compound. youtube.com

The accurate characterization and quantification of this compound, a chemical compound with significant reactivity, is crucial for various scientific and industrial applications. Its analysis demands sophisticated techniques that can address the compound's specific chemical properties. This article explores the advanced analytical methods employed for the characterization of this compound, with a particular focus on the inherent challenges posed by its reactive hydrazine functionality.

Biological Activity and Mechanistic Toxicology of Ethylhydrazine Dihydrochloride and Derivatives

Mechanistic Basis of Biological Interactions

The biological activities and toxicological profiles of ethylhydrazine (B1196685) dihydrochloride (B599025) and its derivatives are intrinsically linked to the chemical reactivity of the hydrazine (B178648) moiety. This functional group is central to their interactions with biological systems, influencing molecular target modulation, membrane penetration, and covalent bond formation with essential biomolecules.

Molecular Target Modulation by Hydrazine Moieties

The hydrazine group (-NHNH2) is a highly reactive nucleophile and reducing agent, properties that underpin its ability to modulate the function of various molecular targets. biorxiv.org Hydrazine and its derivatives can interact with a diverse range of biological molecules, including proteins and enzymes that possess electrophilic cofactors or transient intermediates. nih.govacs.org The electron-rich nature of the hydrazine moiety allows it to target and react with electron-deficient groups within these biomolecules. biorxiv.org

One of the key mechanisms of action for hydrazine-containing compounds is the inhibition of enzymes. nih.govrsc.org For instance, they are known to target and inhibit cofactor-dependent enzymes. nih.govacs.org This inhibition can occur through various mechanisms, including the formation of covalent adducts with the enzyme or its cofactor, or through redox reactions that alter the enzyme's structure and function. The versatility of the hydrazine moiety allows it to interact with a broad spectrum of enzymes, including those with organic and inorganic cofactors. nih.govacs.org

The interaction of hydrazine derivatives with heme-containing proteins is another significant aspect of their biological activity. acs.org Hydrazines can react with the heme prosthetic group, leading to its alkylation and subsequent inactivation of the enzyme. acs.org This reactivity is not limited to a single class of enzymes but extends to various heme proteins, highlighting the promiscuous yet often active-site-directed nature of hydrazine interactions. nih.govacs.org

Furthermore, the hydrazine moiety can participate in chelation of metal ions within the active sites of metalloenzymes. nih.gov This interaction can disrupt the catalytic activity of the enzyme by displacing the metal cofactor or by altering the electronic environment of the active site. nih.gov

Role of Specific Functional Groups in Membrane Penetration and Target Binding

The ability of ethylhydrazine dihydrochloride and its derivatives to exert their biological effects is dependent on their capacity to traverse cellular membranes and bind to their molecular targets. The physicochemical properties of the molecule, dictated by its functional groups, play a crucial role in this process.

The polarity and size of the molecule, influenced by the ethyl group and the dihydrochloride salt form, affect its ability to pass through the lipid bilayer of cell membranes. While specific data on the membrane penetration of this compound is limited, general principles of pharmacology suggest that the lipophilicity conferred by the ethyl group would facilitate passage across membranes to some extent. The presence of functional groups can significantly influence a molecule's properties and reactivity. nih.gov

Covalent Bond Formation with Biomolecules and Activity Modulation

A hallmark of hydrazine chemistry is its propensity to form stable covalent bonds with various biomolecules, a process that can irreversibly modulate their function. This reactivity is central to the toxicological and, in some cases, therapeutic effects of hydrazine derivatives.

Hydrazines can react with carbonyl compounds (aldehydes and ketones) to form hydrazones. nih.govnih.govacs.org This reaction is a versatile method for bioconjugation, allowing for the covalent labeling of biomolecules both in vitro and in vivo. acs.org The formation of a hydrazone linkage can alter the structure and function of the target molecule. nih.gov

The covalent modification of proteins by hydrazine derivatives is a key mechanism of their biological action. nih.govacs.org This can occur through the reaction of the hydrazine moiety with electrophilic amino acid residues or with enzyme cofactors. nih.govacs.org Such covalent modifications are often irreversible and can lead to the complete inactivation of the target protein. The ability of hydrazine probes to covalently label multiple classes of enzymes underscores the broad reactivity of this functional group. nih.govacs.org

The formation of covalent adducts with DNA is another critical aspect of the toxicology of some hydrazine derivatives. For instance, certain methylhydrazine derivatives have been shown to alkylate purine (B94841) bases in DNA, a mechanism that can contribute to their cytotoxic and genotoxic effects. cambridge.org This covalent modification of DNA can lead to mutations and other forms of genetic damage.

In Vitro and In Vivo Toxicological Investigations

The toxicological properties of this compound and related hydrazine compounds have been investigated in various experimental systems. These studies have provided insights into their genotoxic potential and the species-specific differences in their toxicity.

Genotoxicity Studies in Eukaryotic Cell Systems

A number of hydrazine derivatives have been evaluated for their genotoxic effects in eukaryotic cells. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer.

Studies using the hepatocyte primary culture/DNA repair test have demonstrated the genotoxicity of several hydrazine derivatives in both rat and mouse hepatocytes. scispace.comnih.gov In this assay, a positive result indicates that the compound induces DNA damage, which in turn stimulates DNA repair mechanisms.

| Compound | Rat Hepatocytes | Mouse Hepatocytes |

|---|---|---|

| N'-acetyl-4-(hydroxymethyl)phenylhydrazine | Positive | Positive |

| 1,2-dimethylhydrazine 2HCl | Positive | Positive |

| 1-hydrazinophthalazine HCl | Positive | Positive |

| Methylhydrazine sulfate (B86663) | Positive | Positive |

| p,p'-oxybisbenzene disulfonylhydrazide | Positive | Positive |

| Phenylhydrazine (B124118) HCl | Positive | Positive |

| 1,1-dimethylhydrazine (B165182) | Negative | Positive |

| Hydrazine hydrate (B1144303) | Negative | Positive |

| Hydrazine sulfate | Negative | Positive |

| 2-methyl-4-chlorophenoxyacetic acid hydrazide HCl | Negative | Positive |

The results from these studies indicate that several hydrazine derivatives are capable of inducing DNA damage in mammalian cells. scispace.comnih.gov Interestingly, some compounds that were negative in the rat hepatocyte assay were positive in the mouse hepatocyte assay, suggesting species-specific differences in metabolism and/or susceptibility to the genotoxic effects of these chemicals. scispace.comnih.gov

Species-Specific Sensitivity in Hydrazine Toxicity

Significant species-specific differences in the sensitivity to the toxic effects of hydrazines have been observed in various studies. nih.govcdc.gov These differences can manifest in the type and severity of toxic effects, as well as in the lethal doses.

For example, mice appear to be more sensitive to the lethal and hepatotoxic effects of hydrazine compared to rats and monkeys. nih.govcdc.gov In contrast, dogs seem to be particularly susceptible to the hematological effects of hydrazine and 1,1-dimethylhydrazine. nih.govcdc.gov

| Species | Observed Sensitivity to Hydrazine Toxicity | Reference |

|---|---|---|

| Mice | More sensitive to lethal and hepatotoxic effects. | nih.govcdc.gov |

| Dogs | Particularly sensitive to hematological effects. | nih.govcdc.gov |

| Rats | Less sensitive to lethal effects compared to mice. | nih.govcdc.gov |

| Monkeys | Less sensitive to lethal effects compared to mice. | nih.govcdc.gov |

| Hamsters | Showed increased mortality and weight loss with chronic exposure. | nih.govcdc.gov |

| Fish (Catfish) | More sensitive to hydrazine than methylhydrazine and unsymmetrical dimethylhydrazine. | dtic.mil |

| Invertebrates (Amphipods) | More sensitive to hydrazine than methylhydrazine and unsymmetrical dimethylhydrazine. | dtic.mil |

These species-specific differences in toxicity are likely due to a combination of factors, including variations in metabolic pathways, detoxification mechanisms, and the intrinsic sensitivity of target organs. nih.gov The basis for these species differences in the toxicokinetics and pharmacodynamics of hydrazines is not yet fully understood. nih.gov

Studies on aquatic organisms have also revealed species-specific sensitivities. For instance, hydrazine was found to be more toxic to amphipods and catfish than methylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH). dtic.mil In general, UDMH appeared to be less toxic to both invertebrates and fish compared to MMH and hydrazine. dtic.mil

The observed species differences in sensitivity to hydrazine toxicity highlight the importance of careful species selection in toxicological studies and the need for caution when extrapolating animal data to humans. nih.gov

Neurotoxicological Mechanisms of Hydrazine Exposure

The neurotoxicity of hydrazine compounds, including this compound, stems from their interference with critical neurotransmitter systems and metabolic pathways within the central nervous system. Research has identified several key mechanisms through which these compounds exert their toxic effects, leading to symptoms ranging from restlessness and tremors to seizures and coma. nih.gov

Interference with Gamma-Aminobutyric Acid (GABA) Synthesis

Hydrazine and its derivatives are known to disrupt the delicate balance between excitatory and inhibitory neurotransmission, primarily by affecting the synthesis of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. nih.gov This interference leads to a reduction in GABA levels, which can result in the hyperexcitability of neurons and subsequent seizures. nih.gov

The synthesis of GABA from glutamate (B1630785) is catalyzed by the enzyme glutamic acid decarboxylase (GAD), which requires pyridoxal (B1214274) 5'-phosphate (P5P), the active form of vitamin B6 (pyridoxine), as an essential cofactor. nih.gov Hydrazine-containing compounds can inhibit the activity of GAD, thereby reducing the production of GABA. nih.gov Furthermore, studies have shown that hydrazine can cause a significant elevation of whole brain GABA content and a reduction in the activity of GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation. nih.gov While this might seem contradictory, the net effect on GABAergic neurotransmission is disruptive. One study indicated that a hydrazine concentration of 5 micrometers resulted in a 50% inhibition of GABA-T without affecting GAD. nih.gov This complex interplay ultimately alters the normal functioning of the GABA system.

Some derivatives of GABA containing a pyridazine (B1198779) structure have been synthesized and shown to act as selective GABA-A receptor antagonists, further highlighting the interaction between hydrazine-like structures and the GABAergic system. nih.gov

Pyridoxine (B80251) Deficiency in Hydrazine-Induced Neurotoxicity

A crucial aspect of hydrazine-induced neurotoxicity is its ability to induce a functional pyridoxine (vitamin B6) deficiency. nih.gov Pyridoxine is a vital coenzyme for numerous metabolic reactions in the brain, including the synthesis of several neurotransmitters. medscape.comnih.gov Hydrazine and its metabolites can react with pyridoxal 5'-phosphate (P5P), the active form of pyridoxine, to form hydrazones. medscape.com This process effectively sequesters P5P, rendering it unavailable to the enzymes that depend on it, such as glutamic acid decarboxylase (GAD) for GABA synthesis and others involved in the production of dopamine, serotonin, epinephrine, and norepinephrine. nih.govmedscape.com

The resulting deficiency in functional P5P disrupts the synthesis of these key neurotransmitters, leading to the neurological symptoms associated with hydrazine exposure. nih.gov This mechanism is well-documented in the context of certain medications that are hydrazine derivatives, such as isoniazid (B1672263) and phenelzine, where pyridoxine supplementation is often necessary to mitigate neurotoxic side effects. nih.govnih.gov The formation of these hydrazone complexes is a key factor in the reduced availability of pyridoxal for other critical reactions. medscape.com

Urea (B33335) Cycle Perturbations and Ammonia (B1221849) Level Dysregulation

Hydrazine exposure can also lead to significant disturbances in the urea cycle, the primary metabolic pathway for detoxifying ammonia in the body. wikipedia.org The urea cycle converts highly toxic ammonia into the less toxic compound urea, which is then excreted. wikipedia.org It is hypothesized that hydrazine's effects on the urea cycle and the subsequent changes in ammonia levels may contribute to its neurological effects. researchgate.net

Studies in animal models have shown that administration of hydrazine can lead to hyperammonemia, a condition characterized by elevated levels of ammonia in the blood. dtic.milnih.gov This increase in ammonia is thought to play a significant role in the toxicity of hydrazine. dtic.milnih.gov The proposed mechanism involves the competitive inhibition of enzymes in the urea cycle by hydrazine. dtic.mil For instance, hydrazine may competitively inhibit the formation of urea by combining with carbamyl phosphate (B84403) or glutamic acid, which in turn releases a stoichiometric amount of ammonia. dtic.mil The resulting hyperammonemia, coupled with respiratory alkalosis, can adversely affect brain function, leading to coma and convulsions. dtic.mil

Anticancer and Antiviral Potential of this compound Derivatives

Derivatives of this compound have been the subject of research exploring their potential therapeutic applications, particularly in the fields of oncology and virology. These investigations have revealed promising activities against various cancer cell lines and viruses.

Selective Cytotoxicity Towards Neoplastic Cells

A significant area of research has focused on the anticancer properties of hydrazine derivatives. Numerous studies have synthesized and evaluated various hydrazide and hydrazone derivatives, demonstrating their potential as cytotoxic agents against a range of cancer cell lines. nih.govfrontiersin.orgmdpi.comnih.gov

The cytotoxic effects of these derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, certain quinoline (B57606) hydrazide derivatives have been shown to significantly reduce the viability of neuroblastoma and breast adenocarcinoma cells, with some analogues inducing G1 cell cycle arrest. nih.gov Similarly, a series of quinazolinone hydrazide triazole derivatives have demonstrated antiproliferative effects against lung cancer, glioblastoma, and colon cancer cells by inhibiting receptor tyrosine kinases like c-MET. frontiersin.org

The selectivity of these compounds for neoplastic cells over normal cells is a key area of investigation. For instance, acylhydrazone derivatives have exhibited toxicity in colon cancer cells without harming nonmalignant cells. mdpi.com The structural features of these derivatives play a crucial role in their anticancer activity. Modifications to the chemical structure, such as the introduction of different substituent groups, can significantly impact their potency and selectivity. nih.govfrontiersin.orgnih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Key Findings |

|---|---|---|---|

| Quinoline Hydrazide Derivatives | SH-SY5Y (neuroblastoma), Kelly (neuroblastoma), MDA-MB-231 (breast adenocarcinoma), MCF-7 (breast adenocarcinoma) | Reduced cell viability, G1 cell cycle arrest | Analogues 19 and 22 showed micromolar potency and selectivity over normal cells. nih.gov |

| Quinazolinone Hydrazide Triazole Derivatives | EBC-1 (lung cancer), A549 (lung cancer), HT-29 (colon cancer), U-87MG (glioblastoma) | Inhibition of MET kinase activity, antiproliferative effect, induction of apoptosis | Compound CM9 showed an IC50 value of 8.6 μM against EBC-1 cells. frontiersin.org |

| 2-cyano-N'-(2-cyanoacetyl)acetohydrazide Derivatives | HCT-116 (colon carcinoma) | Cytotoxicity | Compound 11 exhibited the highest cytotoxicity with an IC50 of 2.5 ± 0.81 μM. mdpi.com |

| Quinoline Hydrazone Derivatives | A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), HCT116 (colon cancer) | Antiproliferative activity | Substitution of a bromo group on the isatin (B1672199) moiety enhanced activity. nih.gov |

Inhibition of Key Viral Proteases

Hydrazine derivatives have also demonstrated potential as antiviral agents, with a key mechanism of action being the inhibition of viral proteases. iscientific.orgnih.gov Viral proteases are essential enzymes that cleave viral polyproteins into functional proteins required for viral replication. nih.gov By inhibiting these proteases, the viral life cycle can be disrupted.

Research has shown that certain hydrazide and hydrazine derivatives can act as novel aspartic protease inhibitors, targeting enzymes like human cathepsin D and Plasmodium falciparum plasmepsin-II with low micromolar concentrations. nih.gov Modeling studies have suggested that the hydrazide/hydrazine part of these inhibitors can act as a transition state mimic, forming electrostatic interactions with the catalytic aspartates in the active site of the protease. nih.gov

The antiviral activity of these derivatives has been observed against a variety of viruses. For instance, some hydrazide derivatives have shown activity against Herpes simplex type-1 (HSV-1). iscientific.org Other studies have reported the antiviral potential of hydrazone derivatives against tobacco mosaic virus (TMV). nih.gov The broad spectrum of antiviral activity suggests that these compounds could be valuable in the development of new therapies, especially in the context of emerging viral threats and drug resistance. iscientific.org

Antimicrobial Activity of Hydrazide Derivatives

Hydrazide derivatives and their related compounds, hydrazones, represent a versatile class of molecules that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. nih.govresearchgate.net The characteristic azomethine group (–NH–N=CH–) present in hydrazones is considered crucial for their pharmacological effects, which include antimicrobial, anticonvulsant, anti-inflammatory, and antimalarial properties. nih.govresearchgate.net

Antifungal Efficacy Against Pathogenic Fungi

Hydrazide-hydrazone derivatives have demonstrated notable efficacy against a variety of pathogenic fungi, including several species of Candida and other phytopathogenic fungi. nih.govasm.orghygeiajournal.com Research has shown that certain synthetic hydrazide derivatives exhibit antifungal activity comparable to, and in some cases exceeding, that of established antifungal agents like Ketoconazole. nih.govasm.org

One study involved the synthesis of nine new hydrazide derivatives, which were evaluated for their antifungal activity against a panel of human pathogenic Candida strains, such as C. albicans, C. glabrata, C. utilis, C. tropicalis, C. krusei, C. zeylanoides, and C. parapsilosis. nih.govasm.org The results, measured by Minimum Inhibitory Concentration (MIC), indicated that the compounds were active, with MIC values generally ranging from 0.0156 to >2 mg/mL. nih.govasm.org

Another area of investigation has been the effect of these compounds on phytopathogenic fungi. A study tested thirty-five semi-synthetic hydrazide-hydrazones against laccase-producing fungi like Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor. Derivatives of 4-hydroxybenzoic acid and salicylic (B10762653) aldehydes showed the highest antifungal activity. S. sclerotiorum was particularly susceptible, with some compounds exhibiting IC50 values between 0.5 and 1.8 µg/mL. hygeiajournal.com

The antifungal activity of a novel indol-2-one (B1256649) derivative with a hydrazide-hydrazone moiety was found to be potent, although its activity against C. albicans (MIC = 31.25 µg/mL) and F. oxysporum (MIC = 125 µg/mL) was lower than that of Amphotericin B. nanobioletters.com

Table 1: Antifungal Activity of Selected Hydrazide Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound Type | Pathogenic Fungi | MIC/IC50 Value | Reference Compound |

|---|---|---|---|

| Tetrahydronaphthalene-hydrazide | Candida spp. | 0.0156–>2 mg/mL | Ketoconazole |

| Indol-2-one derivative | C. albicans | 31.25 µg/mL | Amphotericin B |

| Indol-2-one derivative | F. oxysporum | 125 µg/mL | Amphotericin B |

| 4-hydroxybenzoic acid derivative | S. sclerotiorum | 0.5 - 1.8 µg/mL | N/A |

Antibacterial and Antimalarial Properties

Antibacterial Activity

The hydrazide-hydrazone scaffold is a common feature in molecules with significant antibacterial properties. nanobioletters.com These compounds have shown activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting potency greater than that of commercial antibiotics. nih.govnanobioletters.com

For instance, novel derivatives of 1,2,3-thiadiazole (B1210528) containing a hydrazide-hydrazone moiety displayed a bactericidal effect against nearly all tested strains, with MIC values ranging from 1.95 μg/mL for Staphylococcus spp. to 15.62 μg/mL for E. faecalis. nanobioletters.com The activity of one such derivative against certain strains of S. aureus was two to seven times greater than that of nitrofurantoin (B1679001). nanobioletters.com Similarly, certain hydrazide-hydrazones of isonicotinic acid showed very strong activity towards Gram-positive bacteria, with MIC values between 1.95 and 7.81 μg/mL. nih.gov

Another study highlighted a pyrimidine (B1678525) derivative that exhibited twofold higher antibacterial activity against E. coli (MIC = 12.5 μg/mL) and S. aureus (MIC = 6.25 μg/mL) than ampicillin. nih.gov This compound was also effective against multidrug-resistant clinical isolates of K. pneumoniae and methicillin-resistant S. aureus (MRSA). nih.gov

Antimalarial Properties

Hydrazide and hydrazone derivatives have also emerged as a promising class of antimalarial agents. nih.govmdpi.com Their mechanism of action is often linked to their ability to chelate iron, a crucial element for parasite growth. asm.org

A series of benzothiazole (B30560) hydrazones were synthesized and found to be active against Plasmodium falciparum both in vitro and in a murine model. asm.orgnih.gov These compounds were shown to chelate free iron and inhibit the polymerization of heme, a process vital for the parasite's survival. asm.orgnih.gov One compound, in particular, exhibited antiplasmodial activity against a chloroquine/pyrimethamine-resistant strain of P. falciparum (K1). asm.orgnih.gov

Other research has focused on 4-aminoquinoline (B48711) hydrazone analogues, which demonstrated potent activity against multi-drug resistant strains of P. falciparum, with IC50 values in the nanomolar range after a 72-hour cycle. preprints.org Furthermore, pyrazole-hydrazine coupled Schiff-base derivatives have shown significant parasitemia suppression in vivo, comparable to standard antimalarial treatments. nih.gov The antimalarial potential of these compounds is supported by their favorable interaction with falcipain-2, a critical enzyme for the parasite's survival. nih.gov

Table 2: Antibacterial and Antimalarial Activity of Selected Hydrazide/Hydrazone Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound Class | Target Organism | Activity Metric (MIC/IC50) | Key Findings |

|---|---|---|---|

| 1,2,3-Thiadiazole Hydrazone | Staphylococcus spp. | 1.95 µg/mL | More potent than nitrofurantoin against some strains. nanobioletters.com |

| Isonicotinic Acid Hydrazone | Gram-positive bacteria | 1.95–7.81 μg/mL | Strong bactericidal action. nih.gov |

| Pyrimidine Hydrazone | E. coli / S. aureus | 12.5 / 6.25 µg/mL | More active than ampicillin. nih.gov |

| Benzothiazole Hydrazone | P. falciparum (K1) | Active | Inhibits heme polymerization. asm.orgnih.gov |

| 4-Aminoquinoline Hydrazone | P. falciparum (K1) | 26-219 nM (72h) | High selectivity and rapid action. preprints.org |

| Pyrazole-Hydrazine Schiff Base | P. yoelii | 95% suppression | Comparable to ACT-Lonart in vivo. nih.gov |

Structure-Activity Relationships in Biological Modulations

The biological activity of hydrazide and hydrazone derivatives is profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to identify the specific molecular features that contribute to their antimicrobial and antimalarial efficacy, guiding the design of more potent compounds. nih.govmalariaworld.org

For antibacterial hydrazones, the presence of electron-withdrawing groups (such as NO2, I, or Br) on the aromatic ring generally enhances activity compared to electron-donating groups (like OCH3 or OH). nih.gov The azomethine (–CH=N–), amino (NH2), and cyano (CN) groups, along with the inclusion of a thiazole (B1198619) ring, have been identified as contributing factors to antibacterial action. nanobioletters.com

In the context of antifungal activity, substitutions on the phenyl ring of tetrahydronaphthalene-hydrazide derivatives play a significant role. Specifically, 4-nitro, 2-chloro, and 2-nitro substitutions have been shown to make a positive contribution to antifungal efficacy. nih.gov

Regarding antimalarial properties, SAR studies of benzothiazole hydrazones indicated that the nitrogen- and sulfur-substituted five-membered aromatic ring is likely responsible for their activity. asm.org Furthermore, for a class of synthetic ozonides, it was found that while weak base functional groups were not essential for high in vitro potency, they were crucial for significant antimalarial efficacy in vivo. wisc.edu This highlights that structural features can impact not only the intrinsic activity of a compound but also its pharmacokinetic properties. The ability of these compounds to act as iron chelators is also a key structural consideration for their antimalarial action. asm.org

The strategic modification of substituents on the core hydrazide-hydrazone scaffold allows for the fine-tuning of their biological activity, leading to the development of derivatives with enhanced potency and selectivity against specific pathogens. nih.govmalariaworld.org

Environmental Fate and Transport Studies of Ethylhydrazine Dihydrochloride

Environmental Distribution and Partitioning Behavior

The distribution of ethylhydrazine (B1196685) dihydrochloride (B599025) in the environment is governed by its partitioning between air, water, soil, and sediment. Key processes influencing this distribution include volatilization and sorption.

Volatilization of ethylhydrazine dihydrochloride itself is expected to be negligible due to its ionic nature as a salt. However, in solution, an equilibrium exists between the ethylhydrazinium cation and its neutral free base, ethylhydrazine. The neutral form is more volatile and can partition from water or soil into the atmosphere. The extent of volatilization is dependent on several factors, including pH, temperature, and the properties of the matrix.

For related compounds like hydrazine (B178648) and 1,1-dimethylhydrazine (B165182), volatilization can be a significant transport pathway, with subsequent rapid degradation in the atmosphere. The atmospheric half-lives for these compounds are estimated to be on the order of hours, driven by reactions with hydroxyl radicals and ozone cdc.govcdc.gov. The rate of volatilization from soil and water is influenced by the compound's Henry's Law Constant, which has not been experimentally determined for ethylhydrazine.

Table 1: Factors Influencing the Volatilization of Ethylhydrazine from Environmental Matrices

| Factor | Influence on Volatilization of Free Base (Ethylhydrazine) | Rationale |

|---|---|---|

| pH | Increases with higher pH | A higher pH shifts the equilibrium from the non-volatile ethylhydrazinium cation towards the more volatile neutral ethylhydrazine base. |

| Temperature | Increases with higher temperature | Higher temperatures increase the vapor pressure of the compound, enhancing its tendency to partition into the gas phase. |

| Soil Moisture | Generally increases in moist soils compared to dry soils | Water molecules compete with the chemical for sorption sites on soil particles, increasing its availability for volatilization. |

| Organic Matter | Decreases with higher organic matter content | Increased sorption to organic matter reduces the concentration of the chemical in the soil solution and soil air, thus lowering the volatilization rate. |

Once released into the environment, ethylhydrazine is subject to sorption, a process where the chemical adheres to soil and sediment particles. As a compound that can exist as a cation, ethylhydrazine is expected to sorb to negatively charged components of soil and sediment, such as clay minerals and organic matter researchgate.net. This process is critical as it reduces the mobility of the compound in soil, limits its transport to groundwater, and affects its availability for degradation and volatilization.

The strength of this interaction is typically quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc) epa.govecetoc.org. Specific Kd or Koc values for ethylhydrazine have not been reported in the available literature. However, studies on the parent compound, hydrazine, indicate that its interaction with mineral surfaces like hematite (B75146) is likely due to electrostatic interactions and hydrogen bonding researchgate.net. For nonpolar organic compounds, sorption is often proportional to the organic carbon content of the sorbent ecetoc.org. For ionizable compounds like ethylhydrazine, soil pH and cation exchange capacity are also critical factors.

Table 2: Soil and Sediment Properties Affecting Sorption of Ethylhydrazine

| Property | Influence on Sorption | Rationale |

|---|---|---|

| Organic Carbon Content | Increased sorption | Organic matter provides surfaces for hydrophobic partitioning and potential specific interactions. |

| Clay Content & Type | Increased sorption | Clay minerals possess negatively charged surfaces that attract and bind the ethylhydrazinium cation via electrostatic forces. |

| pH | Decreased sorption at very low pH | At very low pH, an excess of H+ ions can compete with the ethylhydrazinium cation for binding sites on soil particles. |

| Cation Exchange Capacity (CEC) | Increased sorption | A higher CEC indicates more negatively charged sites on soil and sediment particles available for binding cations like ethylhydrazinium. |

Abiotic Transformation Pathways

Abiotic transformation involves the degradation of a chemical through non-biological processes, primarily hydrolysis and photolysis. These pathways are significant in determining the persistence of ethylhydrazine in the environment.

Biotic Transformation and Biodegradation Mechanisms

Biodegradation is the breakdown of organic compounds by microorganisms and is a crucial process for the removal of many environmental contaminants. Hydrazine and its derivatives can serve as a source of nitrogen for some microorganisms mdpi.com. Studies have shown that hydrazine is biodegradable by bacteria in activated sludge, although it can be toxic to these same microorganisms at concentrations above 1 mg/L who.int.

Several bacterial species, such as Achromobacter sp. and Rhodococcus sp., have been shown to be capable of degrading hydrazine and methylhydrazine in wastewater nih.gov. The biodegradation of hydrazine by nitrifying bacteria like Nitrosomonas has also been observed, with nitrogen gas being the primary metabolic product mdpi.com. It is plausible that similar pathways exist for ethylhydrazine, where microbial enzymes could catalyze its breakdown. However, the introduction of the ethyl group may affect the rate and pathway of degradation compared to the parent hydrazine molecule. The specific metabolites and complete degradation pathways for ethylhydrazine have not been elucidated.

Table 3: Summary of Potential Environmental Fate Processes for Ethylhydrazine

| Process | Environmental Compartment | Expected Significance | Influencing Factors |

|---|---|---|---|

| Volatilization | Water/Soil to Air | Moderate (for free base) | pH, temperature, soil properties |

| Sorption | Soil & Sediment | High | Organic carbon, clay content, pH, CEC |

| Oxidation | Water & Soil | High | Dissolved oxygen, metal ions, pH |

| Photolysis | Surface Water & Soil | Moderate to High | Sunlight intensity, water clarity |

| Biodegradation | Water & Soil | High (at low concentrations) | Microbial populations, nutrient availability, concentration |

Table 4: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| 1,1-dimethylhydrazine |

| Ammonia (B1221849) |

| Ethylhydrazine |

| This compound |

| Hematite |

| Hydrazine |

| Hydrogen |

| Methylhydrazine |

| Nitrogen |

Microbial Degradation in Environmental Compartments

The biodegradation of hydrazine compounds is a key process in their environmental degradation. Studies on hydrazine show that it is biodegradable by microorganisms, although it can also be toxic to these same microbes at concentrations above 1 mg/L. inchem.org Various bacteria have been identified that can degrade or co-metabolize hydrazine and its derivatives. For instance, the nitrifying bacterium Nitrosomonas can co-metabolize hydrazine to nitrogen gas. inchem.orgmdpi.com Other bacteria, such as Achromobacter sp. and Alcaligenes, have also been shown to be capable of degrading hydrazine. nih.govosti.govnih.gov

In soil environments, hydrazine generally degrades rapidly due to both microbial action and abiotic processes. cdc.gov While high concentrations (e.g., 500 µg/g) can reduce soil bacterial populations, fungal populations may be enhanced. osti.gov The rate of degradation is influenced by a variety of environmental factors, including the presence of oxygen, pH, temperature, and the type of microbial populations present. inchem.org For example, under continuous flow operations in bioreactors, bacteria like Rhodococcus sp. and Achromobacter sp. have demonstrated the ability to significantly reduce concentrations of methylhydrazine and hydrazine in wastewater. nih.gov

Below is a table summarizing microorganisms that have been studied for their ability to degrade hydrazine compounds.

| Microorganism/Group | Compound(s) Degraded | Environment/System | Reference |

| Nitrosomonas | Hydrazine | Wastewater Treatment | inchem.orgmdpi.com |

| Achromobacter sp. | Hydrazine, Methylhydrazine | Soil, Wastewater | osti.govnih.gov |

| Rhodococcus sp. | Hydrazine, Methylhydrazine | Wastewater | nih.gov |

| Alcaligenes | Hydrazine | Not specified | nih.gov |

| Enterobacter cloacae | Hydrazine | Soil | osti.gov |

| Nitrogen-fixing bacteria | Hydrazine | Soil | osti.gov |

Metabolite Identification in Biotransformation Pathways

The biotransformation of hydrazine derivatives can occur through various enzymatic and non-enzymatic pathways, leading to the formation of reactive intermediates and degradation products. nih.gov The primary metabolic pathways for hydrazines include oxidation and acetylation. nih.govresearchgate.net

Oxidation: This is a major pathway for hydrazine degradation. In aqueous systems, the primary mechanism is a four-electron oxidation to nitrogen (N₂) gas and water, a process that can be catalyzed by metal ions like copper (Cu(II)). researchgate.net Under certain conditions that favor one-electron oxidation, ammonia (NH₃) can also be formed as a degradation product. researchgate.net Metabolism catalyzed by enzymes such as cytochrome P450, monoamine oxidase, and various peroxidases can lead to the formation of free radical species. nih.gov For an alkylhydrazine like ethylhydrazine, this could theoretically lead to the formation of an ethyl radical.

Acetylation: Hydrazines can undergo acetylation by N-acetyl transferase, where an acetyl group is transferred from acetyl coenzyme A. nih.govnih.gov This pathway is significant in biological systems and can influence the toxicity of the compound.

The primary end products of complete microbial degradation of hydrazine are nitrogen gas and water. mdpi.comcdc.gov Based on these established pathways for similar compounds, the biotransformation of ethylhydrazine would likely proceed through oxidation, potentially forming transient ethyl radicals before breaking down into simpler, less toxic substances like nitrogen gas, water, and possibly ammonia.

Environmental Mobility and Leaching Potential

Transport in Soil-Water Systems

The movement of this compound in soil-water systems is governed by its chemical properties and interactions with soil components. As a salt, it is expected to be highly soluble in water. The environmental mobility of its parent compound, hydrazine, is highly dependent on soil characteristics.

Key factors influencing transport include:

Soil Texture: Studies show that dilute hydrazine leaches completely through sandy soil columns, which have low adsorptive capacity. inchem.org Conversely, in soils with moderate clay content, hydrazine is adsorbed and decomposed on the clay surfaces, significantly reducing its mobility. inchem.org

Organic Matter: The organic content of the soil is another important factor influencing adsorption. inchem.org Soil organic matter can provide sorption sites that limit the movement of contaminants. researchgate.net

pH: Soil pH can affect the chemical form of hydrazine compounds and their interaction with soil particles. For hydrazine, sorption was observed to decrease as the pH was raised to 8 in the presence of certain cations. dtic.mil

Due to its high reactivity and tendency to adsorb to clay and organic matter, the transport of hydrazine through many soil types is limited. cdc.gov However, in soils with low clay and organic content, such as sand, the potential for transport is much higher. inchem.org

Groundwater Contamination Risk Assessment

The risk of groundwater contamination by this compound is linked to its mobility and persistence. The parent compound, hydrazine, degrades readily in most environmental media, which generally limits its potential to contaminate groundwater. cdc.gov Environmental persistence is typically low, with an estimated lifetime of only minutes to an hour in the atmosphere and rapid degradation in soil and water. inchem.org

A risk assessment must consider the following factors:

Leaching Potential: The potential for a chemical to leach through the soil profile is a critical factor. researchgate.net For hydrazine, this potential is high only in soils with poor adsorptive capacity, like sand. inchem.org In most other soils, strong adsorption and rapid degradation reduce the leaching risk.

Spill Scenarios: Accidental discharges or large spills could overwhelm the soil's natural attenuation capacity, leading to potential groundwater contamination, especially in vulnerable areas with permeable soils and shallow water tables. who.int

Degradation Rate: The rapid degradation of hydrazine in soil and water is the most significant factor mitigating groundwater risk. inchem.org

Applications of Ethylhydrazine Dihydrochloride in Complex Molecule Synthesis

Development of Pharmaceutical Intermediates

Ethylhydrazine (B1196685) dihydrochloride (B599025) is a key reagent in the synthesis of various heterocyclic scaffolds that are central to the development of new therapeutic agents. The ethylhydrazine moiety is incorporated into the final molecular structure, often playing a crucial role in the molecule's biological activity. Its primary application in this field is in the formation of nitrogen-containing heterocycles.

The pyrazole (B372694) nucleus is a fundamental structural motif in a wide array of pharmaceutical compounds with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. nih.gov Ethylhydrazine dihydrochloride is frequently employed in the synthesis of N-ethylated pyrazole derivatives. The classical Knorr pyrazole synthesis and related methodologies often involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com In this reaction, this compound provides the N-ethylhydrazine component, which reacts with the dicarbonyl substrate to form the pyrazole ring.

The general reaction scheme for the synthesis of N-ethyl pyrazoles using this compound is depicted below:

Reaction Scheme: Synthesis of N-Ethyl Pyrazole Derivatives| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | 1,3-Dicarbonyl compound | N-Ethyl pyrazole derivative |

This straightforward and efficient method allows for the generation of a diverse library of substituted N-ethyl pyrazoles for screening in drug discovery programs. The ethyl group introduced from the ethylhydrazine can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. Pyrazole-containing compounds have been developed for a range of therapeutic areas, and the ability to introduce an ethyl group at the N1 position of the pyrazole ring is a valuable tool for medicinal chemists. nih.govnih.gov

Beyond simple pyrazoles, this compound is also utilized in the construction of more complex fused heterocyclic systems, such as indazoles and pyrazolopyrimidines. These scaffolds are present in a number of clinically important drugs, particularly in the area of oncology as kinase inhibitors. researchgate.netnih.govrsc.org

The synthesis of indazole derivatives can be achieved through various synthetic routes, some of which can employ ethylhydrazine as a key building block. For instance, substituted indazoles are often prepared via cyclization reactions where the hydrazine moiety is essential for the formation of the pyrazole portion of the bicyclic system. researchgate.netresearchgate.net The resulting N-ethyl indazoles are of significant interest in medicinal chemistry. For example, certain N-substituted indazole derivatives have been investigated as potent inhibitors of protein kinases like VEGFR-2, which are crucial targets in anti-angiogenic cancer therapy. nih.govnih.gov

Pyrazolopyrimidines, which are purine (B94841) analogs, also represent a class of compounds with significant therapeutic potential, exhibiting antiviral, anticancer, and anti-inflammatory activities. nih.gov The synthesis of the pyrazolopyrimidine core often involves the construction of a pyrazole ring followed by the annulation of a pyrimidine (B1678525) ring, or vice versa. This compound can be used in the initial steps to form a substituted aminopyrazole, which then undergoes cyclization with a suitable three-carbon synthon to yield the pyrazolopyrimidine framework. nih.govnanobioletters.com

Table 1: Examples of Heterocyclic Scaffolds Synthesized Using Hydrazine Derivatives

| Scaffold | Therapeutic Relevance |

|---|---|

| Pyrazole | Anti-inflammatory, Anticancer, Analgesic nih.gov |

| Indazole | Kinase inhibitors, Anticancer researchgate.netnih.govrsc.org |

Agrochemistry Research and Development

In the field of agrochemistry, this compound serves as an important intermediate in the synthesis of active ingredients for crop protection products. scielo.br A notable application is in the preparation of pyrazole-based herbicides. google.comresearchgate.netepo.org

A key example is the synthesis of 1-ethyl-5-hydroxypyrazole. google.comgoogle.com This compound is a crucial intermediate for a class of herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net The synthesis involves the reaction of ethylhydrazine with an appropriate precursor, such as an alkyl 3-alkoxyacrylate, to form the pyrazole ring. google.com The resulting 1-ethyl-5-hydroxypyrazole can then be further functionalized to produce the final herbicidal agent. The pyrazole moiety is a common feature in many modern agrochemicals, including fungicides, insecticides, and herbicides, highlighting the importance of precursors like this compound in this industry. nih.govscielo.br

Materials Science Applications

While less documented than its applications in life sciences, the chemical properties of this compound suggest its potential utility in materials science. Hydrazine and its derivatives are known to be used in various applications within this field, and by extension, this compound could serve as a useful monomer or modifying agent.

Hydrazine derivatives have been investigated as corrosion inhibitors for metals and alloys, particularly in acidic environments. researchgate.netnih.gov The nitrogen atoms in the hydrazine moiety can adsorb onto the metal surface, forming a protective layer that inhibits corrosion. The presence of an ethyl group could modify the solubility and adsorption characteristics of the inhibitor.

In the synthesis of specialty polymers, hydrazine derivatives can be used as building blocks or cross-linking agents. The bifunctional nature of the hydrazine group allows it to react with other monomers to form polymer chains. While specific examples detailing the use of this compound in polymer synthesis are not prevalent in the literature, its reactivity is analogous to other hydrazines used in this context. nih.gov

Furthermore, the synthesis of organic dyes and pigments sometimes involves the use of hydrazine derivatives to form heterocyclic components of the chromophore. smu.edu.sgresearchgate.net The reaction of this compound with suitable precursors could lead to the formation of N-ethylated heterocyclic dyes. There is also a historical application of hydrazine compounds in photographic emulsions to increase speed and contrast. google.com

Role as a Versatile Organic Building Block

This compound's utility extends beyond the specific applications mentioned above, positioning it as a versatile building block in general organic synthesis. google.com Its primary role is as a nucleophile and a precursor for the formation of nitrogen-nitrogen bonds and nitrogen-containing heterocycles.

One of the most common transformations involving ethylhydrazine is its reaction with 1,3-dicarbonyl compounds to form pyrazoles, as previously discussed. mdpi.comrsc.org This reaction is robust and allows for a high degree of variation in the substituents on the pyrazole ring.

Ethylhydrazine can also participate in multicomponent reactions (MCRs), which are powerful tools for rapidly generating molecular complexity from simple starting materials. nih.govmdpi.comnih.gov In a typical MCR, ethylhydrazine could react with an aldehyde or ketone and a third component to form a complex heterocyclic product in a single step. This approach is highly valued in combinatorial chemistry and drug discovery for the efficient creation of large libraries of compounds for biological screening. nih.govmdpi.com

Another potential application of ethylhydrazine is in the Fischer indole (B1671886) synthesis, a classic method for preparing indoles from a hydrazine and a ketone or aldehyde under acidic conditions. researchgate.netnih.govmdpi.comwikipedia.org By using N'-ethylphenylhydrazine (which can be prepared from ethylhydrazine), one can synthesize N-ethylindoles, which are important structural motifs in many natural products and pharmaceuticals.

Table 2: Key Reactions Involving this compound as a Building Block

| Reaction Type | Reactants | Product Class |

|---|---|---|

| Knorr Pyrazole Synthesis | Ethylhydrazine, 1,3-Dicarbonyl Compound | N-Ethyl Pyrazoles mdpi.com |

| Multicomponent Reaction | Ethylhydrazine, Aldehyde/Ketone, etc. | Complex Heterocycles nih.govmdpi.com |

Future Research Directions and Emerging Paradigms for Ethylhydrazine Dihydrochloride Studies

Advanced Catalytic Systems for Sustainable Synthesis

The development of environmentally friendly and efficient methods for synthesizing ethylhydrazine (B1196685) dihydrochloride (B599025) is a key area of future research. Traditional synthesis routes often involve harsh reaction conditions and the use of hazardous materials. google.com Emerging research is focused on the application of advanced catalytic systems to promote greener and more sustainable production.

Key areas of investigation include:

Homogeneous and Heterogeneous Catalysis: Exploring novel metal-based and organocatalysts to improve reaction yields and selectivity while minimizing waste.

Biocatalysis: Investigating the use of enzymes to catalyze the synthesis under mild conditions, offering a highly specific and environmentally benign alternative.

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, leading to higher purity products.

A recent patent highlights a novel synthesis method for ethylhydrazine dihydrochloride using acetylhydrazine and bromoethane (B45996) with a copper-based catalyst. google.com This process is noted for avoiding high temperatures and pressures, reducing the risk associated with the reaction and minimizing toxic raw materials and wastewater. google.com

Table 1: Comparison of Synthesis Strategies for this compound

| Synthesis Strategy | Advantages | Disadvantages |

| Traditional Methods | Established procedures | Harsh conditions, hazardous materials, potential for significant waste |

| Advanced Catalysis | Higher efficiency, improved selectivity, milder conditions, reduced environmental impact | Catalyst cost and stability can be a concern |

| Biocatalysis | High specificity, environmentally friendly, operates under mild conditions | Enzyme availability and stability can be limiting factors |

| Flow Chemistry | Enhanced safety, scalability, and control over reaction parameters | Initial setup costs can be high |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical synthesis by enabling the prediction of reaction outcomes with greater accuracy. eurekalert.orgrjptonline.orgpharmaceutical-technology.com For this compound, these technologies can accelerate the discovery of new synthetic routes and optimize existing ones.

Future applications of AI and ML in this context include:

Predicting Reaction Yields and Selectivity: Machine learning models can be trained on existing reaction data to predict the efficiency of different catalysts and reaction conditions. rjptonline.orgpharmaceutical-technology.com

Identifying Novel Synthetic Pathways: AI algorithms can analyze vast chemical databases to propose new and potentially more efficient ways to synthesize this compound and its derivatives.

Understanding Reaction Mechanisms: Computational tools can help elucidate the complex mechanisms of catalytic reactions, providing insights that can guide the design of more effective catalysts. eurekalert.org

Researchers are increasingly using AI and machine learning to better understand molecular selectivity, which is crucial for controlling the outcome of chemical reactions. eurekalert.org This approach combines chemical knowledge with AI to identify the essential information needed for accurate predictions. eurekalert.org

Novel Therapeutic Strategies from this compound Derivatives

This compound serves as a valuable building block in the synthesis of a wide range of heterocyclic compounds, many of which have potential therapeutic applications. myskinrecipes.comfrontierspecialtychemicals.com Future research will focus on leveraging this chemical scaffold to develop new drugs for various diseases.

Promising areas for therapeutic exploration include:

Anticancer Agents: The development of novel pyrazole (B372694) and pyrazolopyrimidine derivatives with antitumor activity. frontierspecialtychemicals.com

Antimicrobial Compounds: The synthesis of new isoxazole derivatives with potential antimicrobial properties. frontierspecialtychemicals.com

Targeted Therapies: The design of pathway-selective estrogen receptor ligands for conditions like rheumatoid arthritis. frontierspecialtychemicals.com

The versatility of ethylhydrazine in organic synthesis makes it a key component in the development of pharmaceuticals and agrochemicals. myskinrecipes.com

Comprehensive Environmental Risk Assessment Models

As the use of this compound and its derivatives expands, a thorough understanding of their environmental fate and potential impact is crucial. Future research will focus on developing comprehensive environmental risk assessment models to ensure the safe and sustainable use of these compounds.

Key aspects of these models will include:

Biodegradation Pathways: Investigating how these compounds break down in different environmental compartments, such as soil and water.

Ecotoxicity Studies: Assessing the potential toxicity of the parent compound and its degradation products to various organisms.

Exposure Modeling: Predicting the potential for these compounds to enter the environment and accumulate in the food chain.

The development of such models will be guided by established frameworks for the environmental risk assessment of chemicals and medicinal products. nih.goveuropa.euresearchgate.net This includes considering the entire life cycle of the chemical, from production to disposal.

Exploration of New Chemical Space through Derivatization

The chemical structure of this compound offers numerous possibilities for modification, allowing for the creation of a diverse library of new compounds with unique properties. Future research will focus on systematically exploring this "chemical space" to identify derivatives with novel applications.

Strategies for exploring this chemical space include:

Combinatorial Chemistry: Synthesizing large libraries of related compounds to screen for desired activities.

High-Throughput Screening: Rapidly testing these libraries for biological activity or other properties.

Computational Chemistry: Using computer models to predict the properties of new derivatives before they are synthesized.

This exploration is expected to yield new materials, catalysts, and therapeutic agents with improved performance and safety profiles. Ethylhydrazine and its derivatives are already used in the production of dyes, antioxidants, and corrosion inhibitors, highlighting the broad potential of this chemical family. myskinrecipes.com

Q & A

Q. What are the validated methods for synthesizing ethylhydrazine dihydrochloride, and how can purity be ensured?

this compound is typically synthesized via alkylation of hydrazine with ethyl chloride in acidic conditions . To ensure purity, employ techniques such as recrystallization (e.g., using ethanol or methanol) and validate via elemental analysis (C, H, N content) and NMR spectroscopy. Purity thresholds (>95%) should align with pharmacopeial standards, referencing molecular formula (C₂H₉ClN₂) and molecular weight (96.56 g/mol) .

Q. Which analytical techniques are recommended for quantifying this compound and detecting impurities?

High-performance liquid chromatography (HPLC) with UV detection is optimal for quantification, as demonstrated in method validation for structurally similar hydrazine derivatives . For impurity profiling, gas chromatography (GC) with flame ionization detection can identify volatile byproducts like pyridine or residual solvents . Calibrate against certified reference standards and adhere to ICH guidelines for validation parameters (linearity, LOD/LOQ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods for ventilation and wear nitrile gloves, tight-sealing goggles, and lab coats to prevent dermal/ocular exposure . In case of spills, neutralize with 5% acetic acid before disposal. Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers design in vivo studies to investigate this compound’s tumorigenic mechanisms?

Use Swiss mouse models with chronic oral administration (e.g., 0.0125% in drinking water) to replicate tumor induction in lungs and blood vessels . Monitor tumor incidence via histopathology (H&E staining) and compare gender-specific responses (e.g., 88% lung tumors in females vs. 62% in males). Include control groups receiving neutral-pH water to isolate compound effects.

Q. What experimental strategies resolve contradictions in toxicological data, such as gender-based differences in tumor incidence?

Conduct dose-response studies to assess hormonal or metabolic influences (e.g., estrogen modulation of cytochrome P450 enzymes) . Pair in vivo results with in vitro assays (e.g., Ames test for mutagenicity) to clarify mechanisms. Statistical tools like multivariate regression can account for covariates (age, genetic variability).

Q. How can factorial design optimize this compound’s formulation for controlled-release studies?

Apply a 3² factorial design to evaluate polymer matrix combinations (e.g., HPMC and ethyl cellulose) for sustained release . Variables include polymer concentration (X₁) and compression force (X₂), with responses like dissolution rate and tensile strength. Use ANOVA to identify significant factors and optimize bioavailability.

Q. What methodologies assess this compound’s stability under varying storage conditions?

Perform accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines. Analyze degradation products via LC-MS and quantify parent compound loss using validated HPLC methods . Compare results with real-time stability data to predict shelf life.

Q. How do in vitro cytotoxicity models correlate with in vivo carcinogenicity findings for this compound?

Use fibroblast or hepatocyte cell lines to measure IC₅₀ values via MTT assays. Compare with in vivo tumor latency periods to validate translational relevance . Note that in vitro models may underestimate chronic effects due to metabolic activation differences.

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound exposure studies?

Apply probit or log-logistic models to calculate ED₅₀ values for tumor induction. Use Kaplan-Meier survival analysis for time-to-tumor onset data, adjusting for competing risks . Bootstrap resampling can address small sample sizes in rare endpoint studies.

Q. How can researchers validate this compound’s role in epigenetic modulation during carcinogenesis?

Perform whole-genome bisulfite sequencing or ChIP-seq to assess DNA methylation/histone modification patterns in treated vs. control tissues . Pair with RNA-seq to link epigenetic changes to oncogene activation (e.g., Kras in lung adenomas).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.